N-(2-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-ethylphenyl group and at position 4 with a sulfanylacetamide linker. The acetamide moiety is further substituted with a 2-ethoxyphenyl group. Its molecular formula is C₂₄H₂₄N₄O₂S, with a molecular weight of 444.54 g/mol (inferred from structural analogs in ).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-3-17-9-11-18(12-10-17)20-15-21-24(25-13-14-28(21)27-20)31-16-23(29)26-19-7-5-6-8-22(19)30-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVVSCYCHYFQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 454.5 g/mol. The compound features an ethoxy group, a pyrazolo[1,5-a]pyrazin moiety, and a sulfanyl functional group, contributing to its diverse reactivity and potential therapeutic applications.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and cancer progression .
Antimicrobial Activity
The presence of the pyrazole ring in this compound suggests potential antimicrobial properties. Preliminary studies indicate that similar compounds can interfere with ergosterol biosynthesis in fungi, thus exhibiting antifungal effects . The sulfanyl group may enhance interaction with microbial targets, leading to increased efficacy against various pathogens.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit COX enzymes, leading to reduced inflammatory responses and tumor growth .
- Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways, modulating their activity and influencing cellular responses.
- Disruption of Cellular Processes : By interfering with critical biological pathways such as apoptosis and cell cycle regulation, this compound may induce cell death in cancerous cells.
Research Findings and Case Studies
Several studies have evaluated the biological activities of related compounds:
Scientific Research Applications
Pharmacological Research
N-(2-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has been studied for its pharmacological properties, particularly as a modulator of neurotransmitter receptors. The compound's structure suggests potential interactions with various biological targets, including:
- Neuropeptide Y (NPY) Receptors : Compounds similar to this structure have shown selective modulation of NPY receptors, which are involved in appetite regulation and anxiety responses .
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit anticancer properties. A study focusing on similar compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation .
Antimicrobial Properties
The sulfanyl group in the compound may contribute to antimicrobial activity. Research on related compounds has shown effectiveness against several bacterial strains, suggesting that this compound could be explored for its antibacterial potential.
Case Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of pyrazolo derivatives, including those similar to this compound. Results indicated that these compounds could modulate anxiety-like behavior in animal models by acting on the NPY system, providing insights into their potential use in treating anxiety disorders.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with related pyrazolo compounds revealed significant cytotoxic effects. These studies utilized various assays to measure cell viability and apoptosis rates, demonstrating that these compounds could serve as lead candidates for developing new anticancer therapies.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
N-(4-Chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (G420-0602)
Substituent Variations on the Aromatic Rings
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide ()
- Molecular formula: C₂₈H₂₃N₅O₃S; weight: 517.58 g/mol. Substituents: 4-Methoxyphenyl (electron-donating) and 4-phenoxyphenyl (bulky aromatic).
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide ()
Functional Group Modifications
N-(4-Bromophenyl)-2-(pyrazin-2-yl)acetamide ()
- Molecular formula: C₁₂H₁₀BrN₃O; weight: 316.19 g/mol. Substituents: Bromophenyl and pyrazine.
2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (G420-0511) ()
Solubility and Lipophilicity
Data Tables
Table 1: Structural and Molecular Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
